L-Pyroglutamic Acid

Phosphodiesterase-5 Inhibition Natural Product Enzyme Inhibitor Cardiovascular & Urological Research

Select L-Pyroglutamic acid (CAS 98-79-3), ≥99% purity, for applications where its unique lactam ring is essential. Unlike linear L-glutamic acid, this cyclized derivative provides chiral purity as a resolving agent and metabolic stability as an N-terminal cap in therapeutic peptides. Its stereospecific inhibition of PDE5A1 (IC50: 5.23 µM) and ACE (98.2% at 20 µg/mL) supports novel cardiovascular drug development. Ester derivatives also show 6.5-fold higher antifungal potency vs. azoxystrobin, making it a superior scaffold for agrochemical R&D. This evidence-based differentiation ensures you are procuring the correct, application-specific building block.

Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
CAS No. 98-79-3
Cat. No. B1677866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Pyroglutamic Acid
CAS98-79-3
Synonyms5-Ketoproline
5-Oxoproline
5-Oxopyrrolidine-2-Carboxylic Acid
Magnesium Pidolate
Pidolate, Magnesium
Pidolic Acid
Pyroglutamate
Pyroglutamic Acid
Pyrrolidonecarboxylic Acid
Molecular FormulaC5H7NO3
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)O
InChIInChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1
InChIKeyODHCTXKNWHHXJC-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility19.4 [ug/mL] (The mean of the results at pH 7.4)
476.0 mg/mL at 13 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-Pyroglutamic Acid (CAS 98-79-3): Understanding the Baseline Properties of This Cyclic Amino Acid Derivative


L-Pyroglutamic acid (also known as 5-oxoproline or pidolic acid) is a naturally occurring, non-essential amino acid derivative formed by the intramolecular cyclization of L-glutamic acid or L-glutamine [1]. It is the biologically active L-enantiomer and a key intermediate in the glutathione cycle [2]. Unlike linear amino acids, its lactam structure confers distinct physicochemical and biochemical properties, making it a critical building block in peptide synthesis, a metabolite in the gamma-glutamyl cycle, and a precursor for asymmetric synthesis [3].

Why L-Pyroglutamic Acid Cannot Be Substituted by L-Glutamic Acid or Other Common Amino Acids in Critical Applications


Simply substituting L-pyroglutamic acid with its linear precursor, L-glutamic acid, or other common amino acids is scientifically unsound for applications requiring specific cyclized reactivity, chiral purity, or metabolic stability. The lactam ring in L-pyroglutamic acid is essential for its role in the glutathione cycle [1], its unique chiral properties as a resolving agent [2], and its ability to form stable N-terminal caps in therapeutic peptides to prevent rapid degradation by aminopeptidases [3]. Furthermore, its enzymatic activity as an inhibitor of PDE5 and ACE is stereospecific and not observed with L-glutamic acid [4]. This document provides the quantitative, comparator-based evidence to justify its selection over close analogs.

Quantitative Evidence for L-Pyroglutamic Acid Differentiation: A Comparator-Based Guide for Scientific Selection


Superior PDE5A1 Inhibition vs. Sildenafil Citrate: A Direct Head-to-Head Enzymatic Comparison

In a direct comparison against the gold-standard PDE5 inhibitor, sildenafil citrate, L-pyroglutamic acid demonstrated a lower IC50, indicating a more potent inhibition of human recombinant PDE5A1 [1]. The study utilized a radioactivity-based assay to measure enzyme activity in the presence of varying concentrations of the inhibitor.

Phosphodiesterase-5 Inhibition Natural Product Enzyme Inhibitor Cardiovascular & Urological Research

Near-Equivalent ACE Inhibition vs. Captopril at Equivalent Mass Concentration

When tested against human angiotensin-converting enzyme (ACE), a primary target for hypertension treatment, L-pyroglutamic acid achieved an inhibition rate comparable to the standard drug captopril at the same mass concentration [1]. The assay used a spectrophotometric-based method.

Angiotensin-Converting Enzyme Inhibition Natural Antihypertensive Cardiovascular Pharmacology

Unique Base-Induced Decarboxylation: A Stability Differentiator from Standard Amino Acids

A comparative stability study of eight amino acids under critical pH conditions revealed that L-pyroglutamic acid is uniquely unstable under basic conditions, undergoing decarboxylation to pyrrolidone, while all other tested amino acids (ornithine, glutamic acid, alanine, glycine, proline, phenylalanine, and trans-4-hydroxy-D-proline) remained stable [1]. This specific lability is a critical differentiator for handling and storage.

Chemical Stability Degradation Pathway Analytical Standard Handling

Enantiomeric Differentiation in Cognitive Models: D-Pyroglutamic Acid Shows Greater Efficacy Than L-Pyroglutamic Acid

A study comparing the effects of L-pyroglutamic acid (L-PCA) and D-pyroglutamic acid (D-PCA) on scopolamine-induced amnesia in rats found that D-PCA was more effective, antagonizing amnesia at doses of 250 and 500 mg/kg [1]. This highlights a significant chiral-dependent difference in biological activity, where the unnatural D-enantiomer is more potent in this specific model.

Chiral Pharmacology Cognitive Enhancement Neurochemistry

Antifungal Ester Derivatives: L-Pyroglutamic Acid Esters Show 6.5x Greater Potency than Commercial Fungicide Azoxystrobin

In a structure-activity relationship (SAR) study, ester derivatives of L-pyroglutamic acid were synthesized and tested for antifungal activity against Phytophthora infestans. Specific derivatives (compounds 2d and 2j) exhibited EC50 values of 1.44 and 1.21 μg/mL, respectively, which were approximately seven times more potent than the commercial fungicide azoxystrobin (EC50 = 7.85 μg/mL) [1].

Antifungal Drug Discovery Natural Product Derivatization Agricultural Chemistry

Validated Application Scenarios for L-Pyroglutamic Acid Based on Comparative Evidence


Natural Product Lead Discovery for PDE5 and ACE Inhibition

Given its direct, quantifiable inhibition of PDE5A1 (IC50 = 5.23 µM) and ACE (98.2% at 20 µg/mL) in head-to-head comparisons with sildenafil and captopril [1], L-pyroglutamic acid is a prime candidate for developing novel, naturally-derived therapeutics for cardiovascular and urological conditions. Its low cytotoxicity profile further supports this application.

Asymmetric Synthesis and Chiral Resolution

The chiral nature of L-pyroglutamic acid, combined with its unique lactam ring, makes it an essential building block and resolving agent in asymmetric synthesis. As documented in numerous patents and reviews, it serves as a precursor for chiral auxiliaries and complex natural products [2], a role where substitution with non-cyclic or racemic analogs would be ineffective.

Antifungal Agrochemical Development

The evidence that ester derivatives of L-pyroglutamic acid demonstrate an ~6.5-fold higher potency against *Phytophthora infestans* compared to the commercial fungicide azoxystrobin [3] validates its use as a lead scaffold for creating next-generation antifungal agents for crop protection.

Therapeutic Peptide Synthesis as an N-Terminal Cap

Due to its cyclic structure, L-pyroglutamic acid is frequently used as an N-terminal cap in peptide synthesis to enhance resistance to exopeptidase degradation [4]. This application is a direct consequence of its unique stability as a lactam compared to the free N-terminus of standard amino acids, which was identified as a key differentiator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Pyroglutamic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.